Cas no 54764-03-3 (BICYCLO[3.3.1]NONANE-1,5-DICARBOXYLIC ACID, MONOMETHYL ESTER)

Bicyclo[3.3.1]nonane-1,5-dicarboxylic acid, monomethyl ester is a bicyclic dicarboxylic acid derivative featuring a rigid molecular framework, which enhances its utility in stereoselective synthesis and pharmaceutical applications. The monomethyl ester group introduces partial esterification, offering selective reactivity for further functionalization while retaining one free carboxylic acid moiety. This compound’s constrained bicyclic structure imparts stability and distinct conformational properties, making it valuable as a building block in organic synthesis, particularly for designing complex molecular architectures. Its balanced polarity and solubility profile facilitate its use in both aqueous and organic media, supporting diverse chemical transformations.
BICYCLO[3.3.1]NONANE-1,5-DICARBOXYLIC ACID, MONOMETHYL ESTER structure
54764-03-3 structure
Product name:BICYCLO[3.3.1]NONANE-1,5-DICARBOXYLIC ACID, MONOMETHYL ESTER
CAS No:54764-03-3
MF:C12H18O4
MW:226.268924236298
CID:3397858
PubChem ID:727225

BICYCLO[3.3.1]NONANE-1,5-DICARBOXYLIC ACID, MONOMETHYL ESTER Chemical and Physical Properties

Names and Identifiers

    • BICYCLO[3.3.1]NONANE-1,5-DICARBOXYLIC ACID, MONOMETHYL ESTER
    • Bicyclo[3.3.1]nonane-1,5-dicarboxylic acid, 1-methyl ester
    • CAPRARXVEUNRES-UHFFFAOYSA-N
    • Oprea1_401794
    • IDI1_008174
    • 54764-03-3
    • HMS1410N21
    • AKOS001010859
    • G70808
    • Z56757157
    • Enamine_005939
    • SCHEMBL1566238
    • 5-methoxycarbonylbicyclo[3.3.1]nonane-1-carboxylic acid
    • CCG-244370
    • 5-(methoxycarbonyl)bicyclo[3.3.1]nonane-1-carboxylic acid
    • Inchi: InChI=1S/C12H18O4/c1-16-10(15)12-6-2-4-11(8-12,9(13)14)5-3-7-12/h2-8H2,1H3,(H,13,14)
    • InChI Key: CAPRARXVEUNRES-UHFFFAOYSA-N
    • SMILES: COC(=O)C12CCCC(C1)(CCC2)C(=O)O

Computed Properties

  • Exact Mass: 226.12050905g/mol
  • Monoisotopic Mass: 226.12050905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 63.6Ų

BICYCLO[3.3.1]NONANE-1,5-DICARBOXYLIC ACID, MONOMETHYL ESTER Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1565034-250mg
5-(Methoxycarbonyl)bicyclo[3.3.1]Nonane-1-carboxylic acid
54764-03-3 98%
250mg
¥11386.00 2024-05-09

BICYCLO[3.3.1]NONANE-1,5-DICARBOXYLIC ACID, MONOMETHYL ESTER Related Literature

Additional information on BICYCLO[3.3.1]NONANE-1,5-DICARBOXYLIC ACID, MONOMETHYL ESTER

Introduction to BICYCLO[3.3.1]NONANE-1,5-DICARBOXYLIC ACID, MONOMETHYL ESTER (CAS No. 54764-03-3)

BICYCLO[3.3.1]NONANE-1,5-DICARBOXYLIC ACID, MONOMETHYL ESTER, identified by the chemical identifier CAS No. 54764-03-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This bicyclic molecule, featuring a unique fused tricyclic structure, has garnered attention due to its structural complexity and potential applications in medicinal chemistry. The presence of two carboxylic acid groups and a methyl ester functionality makes it a versatile intermediate for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.

The compound belongs to the class of bicyclic alkanes, which are known for their rigid framework and diverse biological activities. The specific arrangement of atoms in BICYCLO[3.3.1]NONANE-1,5-DICARBOXYLIC ACID, MONOMETHYL ESTER contributes to its unique chemical properties, making it a valuable building block for synthetic chemists. Its molecular structure consists of three interconnected rings: two cyclohexane rings and one cyclopentane ring, which creates a strained system that can be exploited in various chemical reactions.

In recent years, there has been growing interest in the development of bicyclic compounds for their potential pharmacological properties. The rigid scaffold of these molecules often enhances binding affinity to biological targets, making them promising candidates for drug discovery. BICYCLO[3.3.1]NONANE-1,5-DICARBOXYLIC ACID, MONOMETHYL ESTER has been studied for its ability to modulate various biological pathways, including those involved in inflammation and pain management. Researchers have explored its derivatives as potential leads for new drugs that could address unmet medical needs.

The carboxylic acid and ester functionalities in BICYCLO[3.3.1]NONANE-1,5-DICARBOXYLIC ACID, MONOMETHYL ESTER provide multiple points of reactivity, allowing for further functionalization through various synthetic methods. These include esterification, hydrolysis, and coupling reactions with other biomolecules. Such modifications have enabled the creation of libraries of analogs with tailored properties for drug development purposes. The compound’s stability under different reaction conditions also makes it a reliable choice for industrial-scale synthesis.

One of the most compelling aspects of BICYCLO[3.3.1]NONANE-1,5-DICARBOXYLIC ACID, MONOMETHYL ESTER is its role in the synthesis of biologically active molecules. For instance, researchers have utilized this compound as a precursor in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). The structural motif present in this molecule has been found to mimic natural products that exhibit potent anti-inflammatory effects. By leveraging the inherent flexibility and reactivity of BICYCLO[3.3.1]NONANE-1,5-DICARBOXYLIC ACID, MONOMETHYL ESTER, scientists have been able to design novel compounds with improved pharmacokinetic profiles.

Another area where this compound has shown promise is in the field of neurology. Bicyclic structures are frequently encountered in natural products that have neurological effects, such as sedatives and anxiolytics. The unique framework of BICYCLO[3.3.1]NONANE-1,5-DICARBOXYLIC ACID, MONOMETHYL ESTER has been explored as a scaffold for developing new treatments for neurological disorders like epilepsy and Alzheimer’s disease. Preliminary studies suggest that derivatives of this compound may interact with specific neurotransmitter receptors, offering a new avenue for therapeutic intervention.

The synthesis of BICYCLO[3.3.1]NONANE-1,5-DICARBOXYLIC ACID, MONOMETHYL ESTER involves multi-step organic transformations that highlight its synthetic utility. Key steps include cyclization reactions to form the bicyclic core followed by functional group interconversions to introduce the carboxylic acid and ester groups at specific positions on the ring system. Advances in catalytic methods have further refined these synthetic routes, making them more efficient and scalable.

In conclusion,BICYCLO[3.3.1]NONANE-1,5-DICARBOXYLIC ACID, MONOMETHYL ESTER (CAS No. 54764-03-3) is a structurally fascinating compound with significant potential in pharmaceutical research. Its unique bicyclic architecture and functionalizable groups make it an invaluable tool for drug discovery. Ongoing studies continue to uncover new applications for this molecule, reinforcing its importance as a key intermediate in organic synthesis.

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